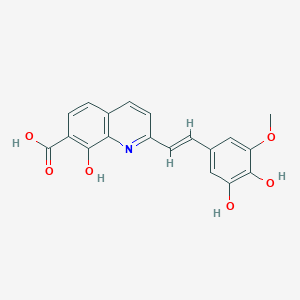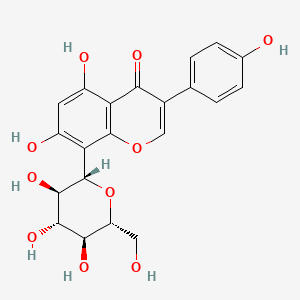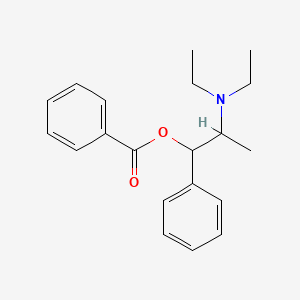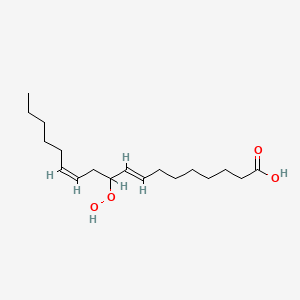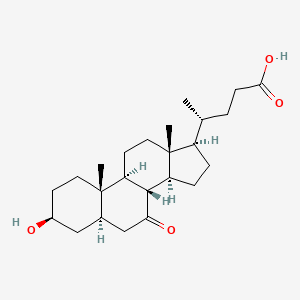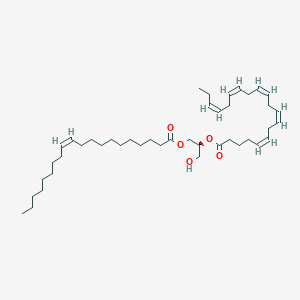
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:1/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylcholine biosynthesis PC(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/24:1(15Z)) pathway.
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
Scientific Research Applications
1. Nuclear Material Analysis
Delayed gamma-ray spectroscopy, a nondestructive assay technique, can determine the composition of nuclear material samples. High-radioactivity nuclear material requires shielding to reduce detector count rates, impacting gamma rays from short-lived fission products. A compact interrogation system is developed for moderating neutrons to induce more fission events in fissile nuclides, optimizing practical safeguards capabilities (Rodriguez et al., 2019).
2. Electric Power Generation
Distributed generation (DG) represents a shift in electric power generation trends, using dispersed generators from kW to MW at load sites, contrasting traditional centralized generation units. This paper discusses the definitions, constraints, and operational benefits of DGs, providing a comprehensive survey of this transformative approach (El-Khattam & Salama, 2004).
3. Optimal Placement in Distributed Power Systems
Genetic Algorithm optimizes the placement of Distributed Generators in distributed power systems, addressing the need for efficient methods and technologies in complex calculations. This research highlights the benefits of installing DGs and the complexity involved in determining their size and placement (Vivek, Akanksha, & Mahapatra Sandeep, 2011).
4. All-Dielectric Metasurface Applications
Dammann gratings (DGs) used in laser beam splitting and optical coupling benefit from nanograting encoding technology. This research examines an all-dielectric metasurface DG that produces a 5×5 diffraction spot array, demonstrating high efficiency and wide waveband performance (Zheng, Yang, Wang, & Lan, 2022).
5. Biomedical Research Applications
Scientific workflows in biomedical research, particularly in drug discovery, often involve molecular docking simulations. This study presents a system for reducing the make span of scientific workflows in a Desktop Grid (DG) environment, dynamically augmented with Cloud resources (Reynolds et al., 2011).
6. Hydration-Dependent Conformation Studies
Infrared spectroscopy is used to investigate the hydration-dependent conformation of the (dG)20.(dG)20(dC)20 oligonucleotide triplex. This research provides insights into the effects of hydration on a (dG).(dG)-(dC) oligonucleotide triplex and its implications in the study of nucleic acids (White & Powell, 1995).
properties
Product Name |
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |
|---|---|
Molecular Formula |
C43H72O5 |
Molecular Weight |
669 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,24,26,30,32,41,44H,3-5,7,9-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
KXSTZGDSFQAWPR-KFALEISNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1242688.png)
![2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1242690.png)
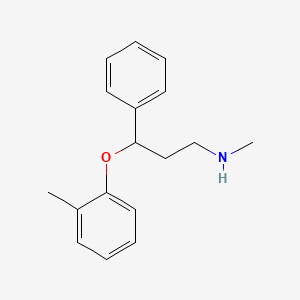
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)
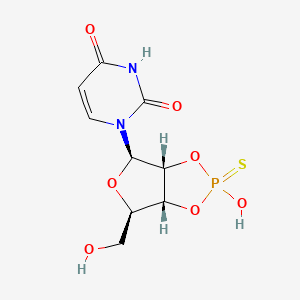

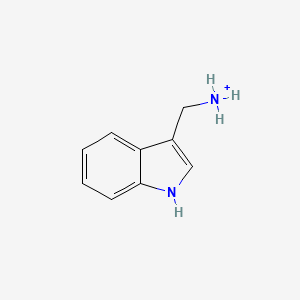
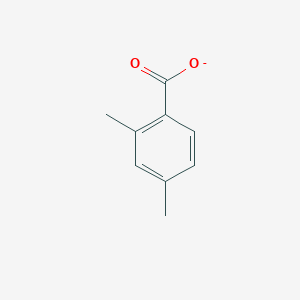
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)
